4-chloro-N-cyclohexyl-3-[(4-methylphenyl)sulfamoyl]benzamide
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Overview
Description
4-chloro-N-cyclohexyl-3-[(4-methylphenyl)sulfamoyl]benzamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a cyclohexyl group, and a sulfamoyl group attached to a benzamide core.
Preparation Methods
The synthesis of 4-chloro-N-cyclohexyl-3-[(4-methylphenyl)sulfamoyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with cyclohexylamine to form 4-chloro-N-cyclohexylbenzamide. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under suitable conditions to yield the final product .
Chemical Reactions Analysis
4-chloro-N-cyclohexyl-3-[(4-methylphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclohexyl-3-[(4-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-cyclohexyl-3-[(4-methylphenyl)sulfamoyl]benzamide include:
- 4-chloro-N-cyclohexyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide
- 4-chloro-N-cyclohexyl-3-[(3-methylbenzoyl)amino]benzamide These compounds share structural similarities but differ in the position and nature of substituents, which can influence their chemical properties and applications.
Properties
IUPAC Name |
4-chloro-N-cyclohexyl-3-[(4-methylphenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-14-7-10-17(11-8-14)23-27(25,26)19-13-15(9-12-18(19)21)20(24)22-16-5-3-2-4-6-16/h7-13,16,23H,2-6H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHZYXWRKMRCCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3CCCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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